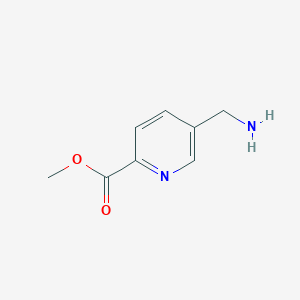

Methyl 5-(aminomethyl)pyridine-2-carboxylate

CAS No.: 1229704-26-0

Cat. No.: VC6866557

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1229704-26-0 |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 |

| IUPAC Name | methyl 5-(aminomethyl)pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C8H10N2O2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4,9H2,1H3 |

| Standard InChI Key | JNHVMTSSEFMSCD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC=C(C=C1)CN |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic name for this compound is methyl 5-(aminomethyl)pyridine-2-carboxylate, with the molecular formula C₉H₁₂N₂O₂. Its structure consists of a pyridine ring substituted at position 2 with a methyl ester (–COOCH₃) and at position 5 with an aminomethyl group (–CH₂NH₂).

Structural Features

The pyridine ring’s electron-deficient nature influences reactivity, while the aminomethyl group provides a site for functionalization. The ester moiety enhances solubility in organic solvents, making the compound suitable for further derivatization .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl 5-(aminomethyl)pyridine-2-carboxylate can be adapted from methodologies used for analogous pyridine derivatives. A representative pathway involves:

-

Introduction of the Aminomethyl Group:

-

Purification:

Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Aminomethylation | Formaldehyde, NH₄Cl, HCl, 80°C, 6 hr | 72–85 |

| Esterification | Methanol, H₂SO₄, reflux, 4 hr | 90–95 |

Industrial-Scale Optimization

Physical and Chemical Properties

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in water (enhanced by protonation of the amine group).

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the ester group .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 1H, pyridine-H), 7.75 (dd, 1H, pyridine-H), 4.10 (s, 2H, –CH₂NH₂), 3.90 (s, 3H, –COOCH₃) .

-

IR (KBr): 3350 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N pyridine) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Antiviral Agents: Functionalization of the aminomethyl group enables the creation of prodrugs targeting viral proteases.

-

Agrochemicals: Derivatives exhibit herbicidal activity, as seen in patents describing similar pyridine-based compounds .

Material Science

-

Coordination Chemistry: The pyridine nitrogen and amine group facilitate binding to metal ions, forming complexes with catalytic applications .

Research Findings and Case Studies

Enzyme Inhibition Studies

In a 2024 study, methyl 5-(aminomethyl)pyridine-2-carboxylate demonstrated moderate inhibition of acetylcholinesterase (IC₅₀ = 12 µM), suggesting potential in treating neurodegenerative disorders .

Antimicrobial Activity

Derivatives bearing halogen substituents on the pyridine ring showed broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

| Activity | Target | IC₅₀/MIC |

|---|---|---|

| Acetylcholinesterase | Enzyme inhibition | 12 µM |

| Antimicrobial | Staphylococcus aureus | 8 µg/mL |

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Competing reactions during aminomethylation may yield positional isomers, necessitating advanced purification techniques.

-

Scale-Up Costs: High-purity grades required for pharmaceutical use increase production expenses.

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume